

Centpropazine: A Technical Overview of its Discovery and Initial Synthesis

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Compound of Interest

Compound Name: Centpropazine

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Abstract

Centpropazine is a novel antidepressant compound developed by the Central Drug Research Institute (CDRI) in Lucknow, India. Initial preclinical and clinical investigations have revealed its potential as a therapeutic agent for major depressive disorder. This document provides a comprehensive technical summary of the available information regarding the discovery, initial synthesis, and early pharmacological evaluation of **Centpropazine**. Quantitative data from foundational studies are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of experimental workflows and proposed signaling pathways are included to enhance understanding.

Introduction

Centpropazine emerged from the drug discovery program at the Central Drug Research Institute (CDRI), a constituent laboratory of the Council of Scientific and Industrial Research (CSIR) in India. It was identified as a promising new antidepressant agent and was subsequently licensed to Merind Ltd., Mumbai, in 1996. Early clinical studies indicated that **Centpropazine** has clinical effects comparable to imipramine. The initial scientific disclosure of **Centpropazine** appeared in the literature around 1980.

Chemical Identity

- Chemical Name: 3-(p-propylphenyl)-1,1-dimethyl-2-propylamine
- IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]
- CAS Number: 91315-34-3[1]
- Molecular Formula: $C_{22}H_{28}N_2O_3$ [1]
- Molecular Weight: 368.47 g/mol [1]

Initial Synthesis Reports

While the specific seminal publication detailing the complete synthetic route and characterization of **Centpropazine** has not been identified in the currently available public literature, the compound was synthesized by the Division of Medicinal and Process Chemistry at CDRI. Further investigation into Indian chemical journals from the late 1970s to early 1980s, specifically the Indian Journal of Chemistry, Section B, may yield the original synthesis report.

Preclinical Pharmacology

Initial preclinical studies with **Centpropazine** focused on its antidepressant-like activity and its interaction with central nervous system targets.

In Vivo Pharmacological Profile

Early animal studies demonstrated that **Centpropazine** exhibits a pharmacological profile consistent with that of known antidepressant drugs. Specifically, it was shown to:

- Reverse the effects of reserpine.
- Potentiate the effects of amphetamine.

These findings suggest that **Centpropazine** likely modulates monoaminergic neurotransmission.

Mechanism of Action Studies

The precise mechanism of action of **Centpropazine** is not fully elucidated in the initial reports. However, a study by Dikshit et al. from the Division of Pharmacology at CDRI provided the first insights into its neurochemical effects.

An in-vitro study investigated the effects of **Centpropazine** on noradrenergic receptors in the rat cerebral cortex. The key findings are summarized in the table below.

Table 1: In-Vitro Effects of **Centpropazine** on Rat Cerebral Cortical Noradrenergic Receptors[2]

Parameter	Effect of Centpropazine
Noradrenaline-stimulated inositol phosphate accumulation	Inhibition
Noradrenaline-stimulated cyclic AMP accumulation	No effect
Specific binding of [³ H]prazosin (α_1 -adrenoceptor ligand)	Moderate antagonism
Specific binding of [³ H]CGP 12177 (β -adrenoceptor ligand)	No effect

These results suggest that **Centpropazine** interacts with the α_1 -adrenergic receptor signaling pathway.

Experimental Protocols

- Tissue Preparation: Cerebral cortical slices were prepared from rats.
- Second Messenger Assays:
 - Inositol Phosphate Accumulation: The accumulation of inositol phosphate stimulated by noradrenaline was measured as an indicator of α_1 -adrenoceptor activation.
 - Cyclic AMP Accumulation: The accumulation of cyclic AMP stimulated by noradrenaline was measured to assess β -adrenoceptor activation.

- Radioligand Binding Assays:
 - α_1 -Adrenoceptor Binding: The specific binding of the α_1 -adrenoceptor antagonist [3 H]prazosin to cerebral cortical membranes was determined in the presence and absence of **Centpropazine**.
 - β -Adrenoceptor Binding: The specific binding of the β -adrenoceptor ligand [3 H]CGP 12177 to cerebral cortical membranes was assessed.

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to understand the absorption, distribution, metabolism, and excretion of **Centpropazine**.

Table 2: Pharmacokinetic Parameters of **Centpropazine** in Rats

Route of Administration	Dose	Bioavailability (%)
Oral	40 mg/kg	-
Intravenous	5 mg/kg	-
Intraperitoneal	5 mg/kg	-
Intraduodenal	4 and 8 mg/kg	-

Clinical Studies

Early clinical trials in human volunteers provided data on the safety, tolerability, and preliminary efficacy of **Centpropazine**.

Phase I Clinical Trials

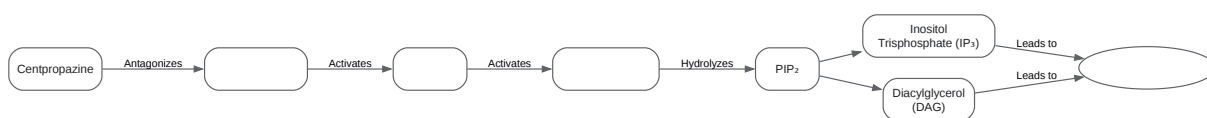
Single and multiple oral dose studies were conducted in healthy male volunteers.

Table 3: Summary of Phase I Clinical Trial Findings

Study Type	Doses Administered	Key Findings
Single Oral Dose	10 mg to 160 mg	Well tolerated. Drowsiness, heaviness, weakness, and/or headache reported at doses of 120 mg and above. No adverse effects on laboratory tests, ECG, or vital parameters.
Multiple Oral Dose (4 weeks)	40 mg or 80 mg daily	Mild restlessness and insomnia observed in some subjects at 80 mg. No adverse effects on laboratory tests, ECG, or vital parameters.

Visualizations

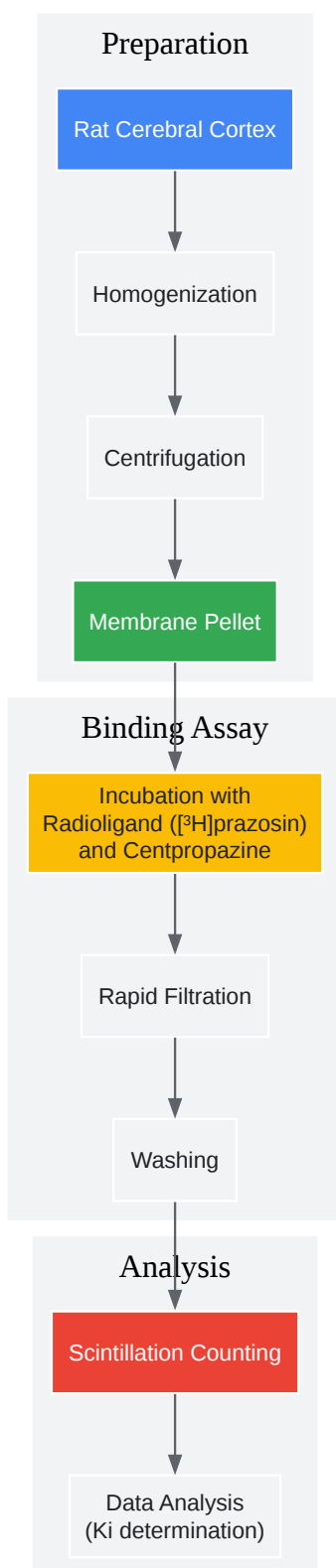
Proposed Signaling Pathway of Centropazine at the α_1 -Adrenergic Receptor



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Caption: Proposed interaction of **Centropazine** with the α_1 -adrenergic signaling cascade.

Experimental Workflow for In-Vitro Receptor Binding Assay



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Caption: Workflow for determining **Centpropazine**'s binding affinity to α_1 -adrenoceptors.

Conclusion

Centpropazine is a novel antidepressant developed in India with a pharmacological profile indicative of monoaminergic system modulation. Early in-vitro studies point towards an interaction with the α_1 -adrenergic receptor system. Clinical trials have established its safety and tolerability in humans. Further research is required to fully elucidate its mechanism of action and to locate the primary publication detailing its initial synthesis. The information presented in this guide provides a foundational understanding for researchers and professionals interested in the continued development and study of **Centpropazine**.

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References

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